Product packaging for 3,5-Dichloropyridine-4-sulfonic acid(Cat. No.:CAS No. 872273-26-2)

3,5-Dichloropyridine-4-sulfonic acid

Cat. No.: B3332118
CAS No.: 872273-26-2
M. Wt: 228.05 g/mol
InChI Key: WJAFMYIEGRWQMQ-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-4-sulfonic acid (CAS 872273-26-2) is a high-value heterocyclic building block engineered for advanced synthetic chemistry and pharmaceutical research. This compound features a pyridine core strategically functionalized with two chlorine substituents and a sulfonic acid group, creating a multifunctional scaffold for constructing complex molecules . The dichloropyridine framework is a recognized motif in medicinal chemistry, frequently investigated for the development of biologically active compounds, including antibacterial and anticancer agents . The specific 3,5-dichloro substitution pattern is particularly valuable for creating novel antagonists for targets like the P2X(7) receptor . The incorporated sulfonic acid moiety significantly enhances the molecule's polarity and aqueous solubility, making it advantageous for developing water-soluble dyes, catalysts for aqueous-phase reactions, and intermediates for sulfonamide synthesis . This strong acid group can also serve as a powerful catalyst in organic transformations and a directing group for further functionalization . As a synthon, the chlorine atoms are potential sites for cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to systematically build polysubstituted pyridine architectures with precision . This compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl2NO3S B3332118 3,5-Dichloropyridine-4-sulfonic acid CAS No. 872273-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyridine-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO3S/c6-3-1-8-2-4(7)5(3)12(9,10)11/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAFMYIEGRWQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)S(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704501
Record name 3,5-Dichloropyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872273-26-2
Record name 3,5-Dichloropyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for 3,5 Dichloropyridine 4 Sulfonic Acid and Its Precursors

Direct Sulfonation Approaches to Pyridine (B92270) Derivatives

Direct sulfonation of pyridine and its derivatives is a fundamental method for introducing a sulfonic acid group onto the pyridine ring. This electrophilic aromatic substitution reaction, however, is often challenged by the electron-deficient nature of the pyridine ring, which can hinder the reaction and influence the regioselectivity. nih.govpearson.comwikipedia.org

Regioselective Sulfonation Techniques

Achieving regioselectivity in the sulfonation of pyridines is a significant challenge. The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position. pearson.com However, recent advancements have demonstrated novel strategies to control the position of sulfonation.

One notable approach involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. chemistryviews.orgd-nb.info This method has shown high regioselectivity for C4-sulfonylation. chemistryviews.orgd-nb.info The choice of base and solvent plays a crucial role in directing the regioselectivity. For instance, using N-methylpiperidine as a base in chloroform (B151607) has been shown to achieve high C4-selectivity. d-nb.infochemrxiv.org In contrast, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base can lead to a mixture of C2 and C4 isomers. d-nb.infochemrxiv.org

Another innovative technique is an electrochemical method that achieves meta-selective sulfonylation of pyridines using nucleophilic sulfinates. nih.govresearchgate.net This approach utilizes a redox-neutral dearomatization-rearomatization strategy, offering exclusive regiocontrol. nih.govresearchgate.net

Optimization of Reaction Conditions for Pyridine Sulfonation

The optimization of reaction conditions is paramount for successful pyridine sulfonation. Key parameters that influence the yield and regioselectivity include the sulfonating agent, temperature, and the presence of catalysts or activating groups.

Traditional sulfonation often requires harsh conditions, such as heating with fuming sulfuric acid at high temperatures (around 230 °C), to overcome the pyridine ring's low reactivity. pearson.comwikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). pearson.com To drive the reaction equilibrium, dehydrating agents like thionyl chloride can be employed. wikipedia.org

Recent studies have focused on milder and more selective methods. As mentioned, the use of triflic anhydride activation allows for a one-pot protocol for C4-selective sulfonylation under less stringent conditions. d-nb.inforesearchgate.net The influence of the base and solvent on the outcome is significant. For example, a combination of N-methylpiperidine and chloroform has been identified as optimal for achieving high C4 regioselectivity in the sulfonylation of pyridine with sodium para-toluenesulfinate. chemrxiv.org

The development of photocatalyst-free methods has also been explored, where the divergent reactivity of sulfinates with pyridinium (B92312) salts can be controlled by adjusting the reaction conditions to favor either a one-electron pathway for sulfonative pyridination of alkenes or a base-catalyzed two-electron pathway for direct C4-sulfonylation of pyridines. researchgate.net

Synthesis via Functional Group Interconversions on Dichloropyridine Precursors

An alternative and often more controlled route to 3,5-Dichloropyridine-4-sulfonic acid involves the synthesis of a dichloropyridine precursor followed by the introduction of the sulfonic acid group. This can be achieved through various functional group interconversions.

Routes from Polychlorinated Pyridines

Polychlorinated pyridines serve as versatile starting materials for the synthesis of dichloropyridines through selective dechlorination or substitution reactions.

Reductive dechlorination is a chemical process that cleaves carbon-chlorine bonds using reducing agents. wikipedia.org This strategy is particularly useful for preparing specific dichloropyridine isomers from more highly chlorinated pyridines.

For instance, 3,5-dichloropyridine (B137275) can be prepared from pentachloropyridine (B147404) by reacting it with zinc metal in the presence of an acidic compound at temperatures between 50-120°C. google.comepo.org The reaction can also be initiated from trichloropyridines or tetrachloropyridines. epo.org One specific process involves the reaction of 2,3,5-trichloropyridine (B95902) with zinc metal and an acidic compound to yield 3,5-dichloropyridine. google.comgoogle.com The starting 2,3,5-trichloropyridine can be synthesized by reacting acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper(I) chloride. google.comgoogle.com

The efficiency of reductive dechlorination can be influenced by the choice of reducing agent and reaction conditions. Studies have investigated various systems, including sodium hydride-based reducing agents with nickel, iron, or zinc metals. uky.eduuky.edu Nickel-based reagents have shown high activity in dechlorinating chlorinated aromatic compounds. uky.edu

Table 1: Reductive Dechlorination of Polychlorinated Pyridines

Starting Material Reagents and Conditions Product Yield Reference
2,3,4,5,6-Pentachloropyridine Zinc metal, acetic acid, water, 81-82°C, 30 hours 3,5-Dichloropyridine 44.6% google.com

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing halogenated pyridines. In this reaction, a nucleophile replaces a halide on the pyridine ring. The reactivity of pyridines towards nucleophilic substitution is enhanced by the electron-deficient nature of the ring, particularly at the 2- and 4-positions. nih.govquimicaorganica.org

The synthesis of pyridine sulfonic acids can be achieved through the nucleophilic substitution of a chlorine atom with a sulfite (B76179) group. For example, pyridine-3-sulfonic acid can be prepared from 3-chloropyridine (B48278) by first oxidizing it to 3-chloropyridine-N-oxide. This is followed by sulfonation in an alkaline, aqueous solution to form pyridine-3-sulfonic acid-N-oxide, which is then reduced to pyridine-3-sulfonic acid. google.comgoogle.com Raney nickel is often used as a catalyst for the final reduction step. google.comgoogle.com A similar reaction involves heating 3-chloropyridine-N-oxide with sodium bisulfite in an autoclave. prepchem.com

In the context of highly chlorinated pyridines, such as pentachloropyridine, nucleophilic substitution preferentially occurs at the 4-position. nih.gov For example, the reaction of pentachloropyridine with sodium phenylsulfinate yields 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine. researchgate.net The electron-withdrawing phenylsulfonyl group further activates the ring for subsequent substitutions. researchgate.net

Table 2: Nucleophilic Substitution on Halogenated Pyridines

Starting Material Reagents and Conditions Product Reference
3-Chloropyridine 1. Oxidation to N-oxide2. Sulfonation with a sulfonating agent3. Reduction with Raney nickel Pyridine-3-sulfonic acid google.com
3-Chloropyridine-N-oxide Sodium bisulfite, water, 145°C in autoclave Pyridine-3-sulfonic acid (after reduction) prepchem.com

Introduction of Sulfonyl Groups through Other Sulfur Reagents

The direct introduction of a sulfonyl group onto a pyridine ring, particularly at the C4 position, can be achieved using modern sulfur-based reagents that offer alternatives to traditional sulfonation methods. A notable approach involves the activation of the pyridine ring followed by the addition of a sulfinate salt.

One-pot protocols have been developed for the C4-selective sulfonylation of pyridines. chemrxiv.orgd-nb.info This process begins with the activation of the pyridine ring using triflic anhydride (Tf₂O). This is followed by a base-mediated addition of a sulfinic acid salt, such as sodium para-toluenesulfinate (NaTs), which acts as the sulfur reagent. chemistryviews.org The reaction proceeds through an elimination and rearomatization process to yield the C4-sulfonylated pyridine with high regioselectivity. chemrxiv.orgd-nb.infochemistryviews.org The choice of an external base, like N-methylpiperidine, is crucial for controlling the positional selectivity of the sulfinate addition. chemrxiv.orgd-nb.info

This methodology is modular, allowing for the installation of various sulfonyl groups. For instance, a solution of a lithium sulfinate, prepared by reacting an organolithium compound with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can be added to the activated pyridinium triflate. chemrxiv.orgchemistryviews.org This method has been shown to successfully attach a range of aryl sulfinates, including those with electron-withdrawing (e.g., halogens, nitro groups) and electron-donating substituents, to the pyridine ring in good yields. chemrxiv.org

Table 1: C-H-Sulfonylation of Pyridine with Various Sodium Sulfinates

This interactive table summarizes the yields and regioselectivity for the C4-sulfonylation of pyridine using different sodium sulfinates, demonstrating the versatility of the method.

Sulfinate Substituent (R in R-SO₂Na)ProductYield (%)C4:C2 Ratio
4-Methylphenyl4-(Tosyl)pyridine81>98:2
4-Methoxyphenyl4-[(4-Methoxyphenyl)sulfonyl]pyridine84>98:2
4-Chlorophenyl4-[(4-Chlorophenyl)sulfonyl]pyridine85>98:2
4-Bromophenyl4-[(4-Bromophenyl)sulfonyl]pyridine83>98:2
4-Nitrophenyl4-[(4-Nitrophenyl)sulfonyl]pyridine72>98:2
Phenyl4-(Phenylsulfonyl)pyridine79>98:2

Data sourced from studies on base-mediated C4-selective C-H-sulfonylation of pyridine. chemrxiv.org

Another relevant strategy involves the use of sulfur dioxide as an electrophilic reagent. nih.gov In this method, a Grignard reagent reacts with SO₂ to introduce the sulfur atom, which is then typically converted in situ to a sulfonyl chloride. This sulfonyl chloride can subsequently be hydrolyzed to the corresponding sulfonic acid. nih.gov

Derivatization from Related Pyridine Sulfonyl Halides (e.g., Sulfonyl Chlorides)

A primary and straightforward route to pyridine sulfonic acids, including this compound, is through the hydrolysis of the corresponding pyridine sulfonyl halide. Pyridine sulfonyl chlorides are common precursors that can be readily converted to the target sulfonic acids. researchgate.net

The synthesis of the precursor pyridine-3-sulfonyl chloride can be accomplished via the diazotization of substituted 3-aminopyridines. researchgate.netgoogle.com The resulting diazonium salt undergoes a reaction where the diazo group is substituted with a sulfonyl group, often using sulfur dioxide in the presence of a copper catalyst, to yield the sulfonyl chloride. researchgate.netpatsnap.com This intermediate, pyridine-3-sulfonyl chloride, can then be isolated and subjected to hydrolysis to form the final pyridine-3-sulfonic acid. researchgate.net

The hydrolysis step is a standard transformation in organic chemistry. It typically involves treating the sulfonyl chloride with water, often under neutral, acidic, or basic conditions, to replace the chloride atom with a hydroxyl group, thus forming the sulfonic acid. While specific conditions for 3,5-Dichloropyridine-4-sulfonyl chloride are not detailed in the provided context, the general applicability of this reaction is well-established for a wide range of sulfonyl chlorides. researchgate.netchemicalbook.com

For example, a general procedure involves heating a mixture of a pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride to produce the pyridine-3-sulfonyl chloride. chemicalbook.com Reversing this process through hydrolysis provides the sulfonic acid.

Green Chemistry Approaches in the Synthesis of Pyridine Sulfonic Acids

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste, reduce hazards, and improve efficiency. Several such approaches are applicable to the synthesis of pyridine sulfonic acids and their precursors.

One environmentally friendly method for producing 3-pyridinesulfonyl chloride, a key intermediate for the corresponding sulfonic acid, avoids the use of harsh chlorinating agents like phosphorus pentachloride. patsnap.com This process uses 3-aminopyridine (B143674) as the starting material and proceeds through a diazotization-sulfonylation sequence. The reaction conditions are designed to be mild, and the process significantly shortens reaction times while increasing the product yield to over 80%. patsnap.com A key green aspect is the generation of sulfurous acid in an aqueous solution from sulfur dioxide or thionyl chloride under controlled, low-temperature conditions, which is safer and more contained than using highly reactive gases directly. patsnap.com

Table 2: Green Synthesis of 3-Pyridinesulfonyl Chloride

This table outlines different embodiments of an environmentally friendly synthesis method, highlighting the starting materials and reported yields.

EmbodimentSulfurous Acid SourceStarting MaterialYield
1Sulfur Dioxide3-Aminopyridine>80%
2Thionyl Chloride3-Aminopyridine>80%
3Thionyl Chloride3-Aminopyridine>80%

Data adapted from a patent describing an environment-friendly chemical synthetic method for 3-pyridinesulfonyl chloride. patsnap.com

Another strategy that aligns with green chemistry principles is the synthesis of pyridine-3-sulfonic acid via a pathway that is free of heavy metals. google.com This process involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by sulfonation in an alkaline, aqueous solution to give pyridine-3-sulfonic acid-N-oxide. The final step is a catalytic reduction using Raney nickel, a less toxic alternative to many heavy metal catalysts, to yield the final pyridine-3-sulfonic acid. google.com The entire process can be conducted as a one-pot synthesis, further enhancing its efficiency and reducing waste. google.com

The use of microwave-assisted synthesis is also recognized as a green chemistry tool that can be applied to the formation of pyridine derivatives. nih.gov Microwave heating can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. While not specifically documented for this compound, its application in one-pot multicomponent reactions to build complex pyridine rings highlights its potential as a green technique in this area of chemistry. nih.gov

Mechanistic Investigations of Reactions Involving 3,5 Dichloropyridine 4 Sulfonic Acid

Role as an Acid Catalyst in Organic Transformations

The catalytic activity of 3,5-dichloropyridine-4-sulfonic acid is rooted in its ability to act as a Brønsted acid, a proton donor. The sulfonic acid group (-SO₃H) is strongly acidic, and its properties are further influenced by the pyridine (B92270) ring and its chloro substituents.

Brønsted Acid Catalysis Mechanisms

As a Brønsted acid, this compound can catalyze a variety of organic transformations, such as esterification, acetalization, and dehydration reactions. The general mechanism involves the protonation of a substrate by the sulfonic acid group, which increases the electrophilicity of the substrate and facilitates nucleophilic attack.

For instance, in an esterification reaction, the acid catalyst protonates the carbonyl oxygen of a carboxylic acid. This protonation makes the carbonyl carbon more susceptible to attack by an alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. The catalyst is regenerated at the end of the reaction cycle.

The pyridine nitrogen, being basic, can be protonated in strongly acidic media. However, the presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions, along with the sulfonic acid group at the 4-position, significantly reduces the basicity of the nitrogen atom. This allows the sulfonic acid group to be the primary site of proton donation in most catalytic applications.

Influence on Reaction Kinetics and Selectivity

The kinetics of reactions catalyzed by this compound would be dependent on the concentration of the acid and the substrate. The rate of reaction is typically proportional to the concentration of the protonated substrate.

The selectivity of the catalyzed reactions can be influenced by the steric and electronic properties of the catalyst. The bulky nature of the 3,5-dichloropyridinyl group might influence the stereoselectivity or regioselectivity of certain reactions by directing the approach of the nucleophile. For example, in reactions involving chiral substrates, the catalyst could potentially induce diastereoselectivity.

Participation in Nucleophilic Aromatic Substitution Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SₙAr). The two chlorine atoms on the ring of this compound are potential leaving groups in such reactions.

Pathways of Halogen Displacement

Nucleophilic attack on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms. The sulfonic acid group, being strongly electron-withdrawing, further activates the ring towards nucleophilic attack.

The generally accepted mechanism for SₙAr reactions proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. molbase.com In the first step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of this resonance-stabilized intermediate. molbase.com In the second step, the leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored. molbase.com

The positions of the chlorine atoms (3 and 5) are meta to the nitrogen atom. Nucleophilic attack is generally favored at the ortho and para positions to the activating groups. In this case, the sulfonic acid group at the 4-position would strongly activate the 3 and 5 positions for nucleophilic attack. The relative ease of displacement of one chlorine over the other would depend on the specific reaction conditions and the nature of the attacking nucleophile.

The relative reactivity of halogens as leaving groups in SₙAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is favored by a more electronegative halogen that makes the attached carbon more electrophilic.

Stereochemical Considerations in Substitution Processes

For SₙAr reactions on an achiral substrate like this compound with an achiral nucleophile, the product will also be achiral. However, if the nucleophile is chiral, the reaction could potentially lead to the formation of diastereomers. The geometry of the Meisenheimer intermediate is tetrahedral at the carbon being attacked. molbase.com While the intermediate itself is transient, any factors that could influence the facial selectivity of the nucleophilic attack could, in principle, lead to stereochemical outcomes, though this is not a common feature of SₙAr reactions on simple aromatic rings.

Electrophilic Reactivity and Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional deactivating chloro groups and a strongly deactivating sulfonic acid group makes electrophilic substitution on this compound extremely challenging.

If an electrophilic substitution were to occur, it would be directed to the positions least deactivated by the substituents. In pyridine, electrophilic attack generally occurs at the 3-position. In this molecule, the 3 and 5 positions are already occupied. The remaining 2 and 6 positions are ortho to the deactivating nitrogen and are highly deactivated. Therefore, further electrophilic substitution on the pyridine ring is highly unlikely under normal conditions. Any electrophilic reaction would likely occur on the sulfonic acid group itself, if conditions were harsh enough.

Reaction Mechanisms of Functional Group Interconversions on the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) on the pyridine ring is a versatile functional handle that can be converted into various other functionalities. These transformations are crucial for the synthesis of a diverse range of derivatives. The key to these interconversions is the activation of the sulfonic acid, typically by converting it into a sulfonyl chloride (-SO₂Cl).

Formation of 3,5-Dichloropyridine-4-sulfonyl Chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. For pyridine sulfonic acids, this is often achieved by treatment with chlorinating agents. A common method involves the use of phosphorus-based reagents. For instance, a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) can be employed to convert hydroxypyridine sulfonic acids into the corresponding chloropyridine sulfonyl chlorides. google.com In a related process, the reaction proceeds by introducing chlorine gas into a mixture containing the hydroxypyridine sulfonic acid and phosphorus trichloride. google.com The reaction temperature is typically controlled, and the phosphorus oxychloride formed during the reaction can act as a solvent. google.com

The general mechanism for the formation of a sulfonyl chloride from a sulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or a phosphorus halide involves the initial formation of a mixed anhydride (B1165640), which is then attacked by a chloride ion to yield the sulfonyl chloride.

Once 3,5-dichloropyridine-4-sulfonyl chloride is formed, it serves as a versatile electrophile for a variety of nucleophilic substitution reactions at the sulfur atom, leading to a range of functional group interconversions.

Table 1: Key Functional Group Interconversions from Sulfonyl Chlorides

Starting MaterialReagentProductFunctional Group Transformation
R-SO₂ClR'-NH₂ (Amine)R-SO₂NHR' (Sulfonamide)Sulfonyl chloride to Sulfonamide
R-SO₂ClR'-OH (Alcohol)R-SO₂OR' (Sulfonate Ester)Sulfonyl chloride to Sulfonate Ester
R-SO₂ClH₂O (Water)R-SO₃H (Sulfonic Acid)Hydrolysis
R-SO₂ClPPh₃ / R'NH₂R-S(O)NHR' (Sulfinamide)Reductive Amination

R = 3,5-Dichloropyridin-4-yl

Mechanism of Sulfonamide Formation

The reaction of 3,5-dichloropyridine-4-sulfonyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl center. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the stable sulfonamide. This reaction is fundamental in the synthesis of many biologically active molecules. For example, various substituted pyridine sulfonamides have been synthesized as inhibitors of carbonic anhydrase. mdpi.comnih.gov

Mechanism of Sulfonate Ester Formation

Similarly, reaction with an alcohol in the presence of a base leads to the formation of a sulfonate ester. The alcohol oxygen attacks the sulfur atom of the sulfonyl chloride, and subsequent elimination of hydrogen chloride (facilitated by the base) gives the ester.

Hydrolysis

Hydrolysis of the sulfonyl chloride, typically with water, will regenerate the parent this compound. This reaction proceeds via a similar nucleophilic attack mechanism with water acting as the nucleophile.

Formation of Sulfinamides

A more complex interconversion is the synthesis of sulfinamides from sulfonyl chlorides. This involves an in situ reduction of the sulfonyl chloride. For example, a one-pot procedure using triphenylphosphine (B44618) (PPh₃) as a reducing agent in the presence of an amine can directly convert a sulfonyl chloride to a sulfinamide. nih.gov This reaction is valuable for accessing the sulfinamide functional group, which is an important building block in asymmetric synthesis. nih.gov

Derivatives and Advanced Functionalizations of 3,5 Dichloropyridine 4 Sulfonic Acid

Synthesis and Reactivity of Sulfonyl Halide Derivatives (e.g., Sulfonyl Chloride)

The conversion of 3,5-dichloropyridine-4-sulfonic acid to its corresponding sulfonyl chloride is a critical step in enabling further functionalization, particularly for the synthesis of sulfonamides and sulfonate esters.

Synthesis: The most common method for preparing sulfonyl chlorides from sulfonic acids involves the use of chlorinating agents. For instance, pyridine-3-sulfonic acid can be converted to its sulfonyl chloride derivative by heating it to reflux with a mixture of phosphorus pentachloride and phosphorus oxychloride chemicalbook.com. A similar strategy can be employed for this compound. Another established method involves treating the sulfonic acid with thionyl chloride.

A relevant industrial process for a related compound, 4-chloropyridine-3-sulfonyl chloride, involves introducing chlorine gas into a mixture of 4-hydroxypyridine-3-sulfonic acid and phosphorus trichloride (B1173362) google.com. This process highlights a robust method for the synthesis of chlorinated pyridine (B92270) sulfonyl chlorides, which could be adapted for the target molecule. The general reaction for the formation of 3,5-dichloropyridine-4-sulfonyl chloride from the sulfonic acid is shown below:

Reaction with Phosphorus Pentachloride/Phosphorus Oxychloride: C₅H₂Cl₂N(SO₃H) + PCl₅ → C₅H₂Cl₂N(SO₂Cl) + POCl₃ + HCl

Reaction with Thionyl Chloride: C₅H₂Cl₂N(SO₃H) + SOCl₂ → C₅H₂Cl₂N(SO₂Cl) + SO₂ + HCl

Reactivity: 3,5-Dichloropyridine-4-sulfonyl chloride is a highly reactive electrophile. The sulfonyl chloride group is susceptible to nucleophilic attack, making it a valuable intermediate.

Hydrolysis: The compound is unstable in the presence of water and readily hydrolyzes back to the parent sulfonic acid and hydrochloric acid chemicalbook.com.

Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding sulfonamides. This is the most common application of this derivative.

Reaction with Other Nucleophiles: As demonstrated with pyridine-3-sulfonyl chloride, the sulfonyl chloride group can react with a variety of nucleophiles. For example, it reacts with hydrazine to give the corresponding hydrazide and with sodium azide to form a sulfonyl azide tandfonline.com. These intermediates can undergo further transformations, such as the formation of hydrazones or pyrazoles tandfonline.com.

Formation and Applications of Sulfonamide Derivatives

Sulfonamides derived from 3,5-dichloropyridine-4-sulfonyl chloride represent an important class of compounds, primarily due to their diverse biological activities.

Formation: The synthesis of sulfonamides is most commonly achieved through the reaction of the sulfonyl chloride derivative with a primary or secondary amine in the presence of a base ekb.egnih.gov. The base, often pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. This method is highly efficient and versatile, allowing for the introduction of a wide array of substituents on the sulfonamide nitrogen.

General Synthesis of 3,5-Dichloropyridine-4-sulfonamides: C₅H₂Cl₂N(SO₂Cl) + R¹R²NH → C₅H₂Cl₂N(SO₂NR¹R²) + HCl

Applications: Pyridine-based sulfonamides are ubiquitous in medicinal chemistry due to their wide spectrum of pharmacological activities rsc.org. The sulfonamide moiety can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets. While specific applications for sulfonamides derived directly from this compound are not extensively detailed, the broader class of pyridine sulfonamides exhibits significant therapeutic potential.

Application AreaDescriptionReferences
AntimicrobialPyridine-containing sulfonamides have been investigated as antibacterial and antifungal agents. acs.org
AntiviralCertain sulfonamide derivatives show promise as antiviral compounds, including activity against HIV protease. rsc.orgacs.org
AnticancerThe sulfonamide scaffold is present in numerous anticancer agents. Pyridine-based sulfonamides have been evaluated for their anticancer properties against various human cancer cell lines. rsc.orgmdpi.com
AntidiabeticNovel pyridine-based sulfonamides have been synthesized and evaluated for their alpha-amylase inhibition activity, indicating potential as antidiabetic agents. researchgate.net
Anti-inflammatorySome pyridine derivatives containing sulfonamide moieties have shown anti-inflammatory properties. rsc.org

Development of N-Oxide Analogues

The oxidation of the pyridine nitrogen to form an N-oxide is a powerful strategy to modulate the reactivity of the heterocyclic ring.

Synthesis: Pyridine N-oxides are typically synthesized by the oxidation of the parent pyridine derivative. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid chemtube3d.combhu.ac.inarkat-usa.org. The N-O bond in pyridine N-oxides is dipolar, which alters the electron distribution within the aromatic ring.

Reactivity and Applications: The formation of the N-oxide has profound effects on the chemical behavior of the pyridine ring:

Altered Reactivity: The N-oxide group increases the electron density at the 2- and 4-positions of the ring through resonance, making these positions more susceptible to electrophilic attack bhu.ac.in. Conversely, it withdraws electron density inductively, activating the same positions for nucleophilic substitution.

Synthetic Intermediate: This dual reactivity makes pyridine N-oxides valuable synthetic intermediates. They can be used to direct the introduction of substituents at the 2- or 4-position. Following the desired substitution reaction, the N-oxide can be deoxygenated using reducing agents like zinc dust or phosphorus trichloride to restore the pyridine ring wikipedia.org.

Drug Precursors: Many N-oxides of pyridine derivatives serve as precursors to important pharmaceutical compounds. For example, 2,3,5-trimethylpyridine N-oxide is a precursor to the drug omeprazole wikipedia.org.

For this compound, N-oxidation would further activate the already electron-deficient ring, potentially facilitating nucleophilic substitution at the chloro-substituted positions.

Regioselective Functionalization at Pyridine Ring Positions

The two chlorine atoms at the 3- and 5-positions of the pyridine ring offer sites for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organic halide, is widely used for creating biaryl structures harvard.edu. In polychlorinated pyridines, the reaction can be highly regioselective. For example, the palladium-catalyzed Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids occurs selectively at the 2-position, yielding 3,5-dichloro-2-arylpyridines in high yields nih.gov. This selectivity is attributed to the higher reactivity of the C-Cl bond at the position alpha to the nitrogen atom. A similar selectivity would be expected for derivatives of this compound, favoring functionalization at the positions adjacent to the nitrogen if they were halogenated. For the 3,5-dichloro substrate, the electronic environment dictates which chlorine is more reactive.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide wikipedia.org. It has been used to create alkynyl-substituted pyridines. Studies on 2,3,5,6-tetrachloropyridines have shown that site-selective alkynylation can be achieved at the 2- and 6-positions researchgate.net. In a related study, the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine demonstrated that functionalization occurs preferentially at the more reactive C-Br bonds at the 3- and 5-positions researchgate.netrsc.org. This demonstrates that by choosing the appropriate halogen at different positions, the regioselectivity of the coupling can be controlled.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. This reaction can be applied to heterocyclic halides, including chloropyridines, to introduce vinyl groups. The use of specific palladium catalysts, such as those with phosphine ligands, can facilitate the coupling of various aryl bromides and chlorides with alkenes, including pyridine derivatives researchgate.net.

ReactionSubstrate ExampleKey FindingReferences
Suzuki Coupling2,3,5-TrichloropyridineReaction occurs regioselectively at the C-2 position to yield 3,5-dichloro-2-arylpyridines. nih.gov
Sonogashira Coupling2,3,5,6-TetrachloropyridineSite-selective alkynylation is achieved at the C-2 and C-6 positions. researchgate.net
Sonogashira Coupling3,5-Dibromo-2,6-dichloropyridineChemoselective coupling occurs at the more reactive C-Br bonds at the C-3 and C-5 positions. researchgate.netrsc.org

The introduction of nitrogen-based functional groups onto the pyridine ring can be achieved through several methods. While direct amination of this compound is challenging, related structures show that such transformations are feasible. Derivatives of 4-amino-3,5-dichloropyridine (B195902) are noted as valuable intermediates in organic synthesis and medicinal chemistry, indicating the importance of C-N bond formation at the pyridine core nih.govchemimpex.com. The chlorine atoms on the ring can be susceptible to nucleophilic aromatic substitution (SNAr) with amines, particularly under harsh conditions or if the ring is activated by strongly electron-withdrawing groups.

Alkynylation of the 3,5-dichloropyridine (B137275) core is a powerful method for extending the carbon framework. As discussed previously, the Sonogashira coupling is the premier method for achieving this transformation wikipedia.org. Research on polyhalogenated pyridines has provided a roadmap for achieving regioselective alkynylation. By using substrates with differential halide reactivity (e.g., bromo vs. chloro), chemists can direct the C-C bond formation to specific positions researchgate.netrsc.org. This allows for the synthesis of mono-, di-, tri-, or even tetra-alkynylated pyridines in a controlled manner, creating valuable building blocks for complex organic materials and pharmaceuticals researchgate.net.

Design and Synthesis of Advanced Pyridine Architectures from the this compound Scaffold

The unique structural arrangement of this compound, featuring two reactive chlorine atoms flanking a strongly electron-withdrawing sulfonic acid group, establishes it as a versatile and highly valuable scaffold for the design and synthesis of complex, multi-substituted pyridine architectures. The electron-withdrawing nature of the sulfonic acid group at the 4-position significantly activates the chlorine atoms at the 3 and 5-positions towards nucleophilic substitution. This electronic feature, combined with the potential for palladium-catalyzed cross-coupling reactions, opens a wide array of possibilities for selective functionalization, enabling the construction of novel pyridine derivatives with tailored electronic and steric properties.

The strategic functionalization of the this compound core can proceed through two primary and highly effective pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methodologies allow for the sequential and controlled introduction of a diverse range of substituents, leading to the creation of advanced pyridine structures that would be challenging to synthesize through other means.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of the this compound scaffold, these reactions can be employed to introduce aryl, heteroaryl, alkyl, and alkynyl moieties at the 3- and 5-positions. The differential reactivity of the two chlorine atoms can potentially be exploited for selective mono- or di-functionalization by carefully controlling reaction conditions, ligands, and the palladium catalyst system.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl groups by coupling with boronic acids or their esters. This is particularly useful for synthesizing biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of carbon-carbon triple bonds by coupling with terminal alkynes. This provides a route to alkynyl-substituted pyridines, which can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of extended π-conjugated systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines. This is a crucial method for the synthesis of amino-substituted pyridines, which are prevalent in biologically active molecules.

Heck and Negishi Couplings: These reactions provide additional routes for the formation of carbon-carbon bonds with alkenes and organozinc reagents, respectively, further expanding the diversity of substituents that can be introduced.

The table below illustrates the potential outcomes of palladium-catalyzed cross-coupling reactions on the this compound scaffold.

Reaction Type Coupling Partner Potential Product Structure Significance of Product Architecture
Suzuki-MiyauraArylboronic acid3-Aryl-5-chloro-pyridine-4-sulfonic acid or 3,5-Diaryl-pyridine-4-sulfonic acidAccess to sterically hindered biaryl systems with potential applications in catalysis and materials science.
SonogashiraTerminal alkyne3-Alkynyl-5-chloro-pyridine-4-sulfonic acid or 3,5-Dialkynyl-pyridine-4-sulfonic acidPrecursors for complex heterocyclic systems and functional materials with unique electronic properties.
Buchwald-HartwigAmine3-Amino-5-chloro-pyridine-4-sulfonic acid or 3,5-Diamino-pyridine-4-sulfonic acidSynthesis of highly functionalized pyridines with potential biological activity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing sulfonic acid group at the 4-position makes the this compound scaffold highly susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chlorine atoms by a wide range of nucleophiles, providing a complementary strategy to cross-coupling reactions for the introduction of various functional groups.

Common nucleophiles that can be employed in SNAr reactions with this scaffold include:

Amines: Reaction with primary and secondary amines leads to the formation of amino-substituted pyridines. The reaction conditions can often be tuned to achieve either mono- or di-substitution.

Alkoxides and Thiolates: The use of alkoxides and thiolates allows for the introduction of ether and thioether linkages, respectively. These functional groups can significantly alter the physicochemical properties of the resulting pyridine derivatives.

Azides: The introduction of an azide group provides a versatile handle for further functionalization through "click chemistry" or reduction to an amino group.

The table below outlines potential SNAr reactions and their products starting from this compound.

Nucleophile Reagent Potential Product Structure Architectural Significance
AmineR¹R²NH3-Chloro-5-(R¹R²N)-pyridine-4-sulfonic acid or 3,5-bis(R¹R²N)-pyridine-4-sulfonic acidAccess to pyridines with diverse substitution patterns for screening in medicinal chemistry.
AlkoxideR-ONa3-Alkoxy-5-chloro-pyridine-4-sulfonic acid or 3,5-Dialkoxy-pyridine-4-sulfonic acidIntroduction of functionality that can modulate solubility and electronic properties.
ThiolateR-SNa3-Chloro-5-(R-thio)-pyridine-4-sulfonic acid or 3,5-bis(R-thio)-pyridine-4-sulfonic acidCreation of sulfur-containing pyridine derivatives with potential applications in materials and coordination chemistry.

By strategically combining palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, a vast chemical space of novel and complex pyridine architectures can be accessed from the readily available this compound scaffold. The ability to selectively and sequentially introduce a wide range of functional groups at the 3- and 5-positions provides a powerful platform for the rational design and synthesis of molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science.

Applications of 3,5 Dichloropyridine 4 Sulfonic Acid in Advanced Chemical Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

Heterocyclic compounds are fundamental in chemistry, forming the core of many pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comsrdorganics.com 3,5-Dichloropyridine-4-sulfonic acid serves as a highly functionalized starting material, where its distinct reactive sites—the two chlorine atoms and the sulfonic acid group—can be selectively targeted to build more complex molecular structures.

Precursor for Heterocyclic Scaffolds

The structure of this compound is primed for creating a variety of other heterocyclic systems. The pyridine (B92270) ring is a common scaffold in medicinal chemistry. sigmaaldrich.comsrdorganics.com The sulfonic acid group at the 4-position is an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, or alkoxides, to create 4-substituted-3,5-dichloropyridines.

Furthermore, the chlorine atoms at the 3 and 5 positions can undergo subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), to introduce new carbon-carbon or carbon-heteroatom bonds. This sequential reactivity allows for the controlled, step-wise construction of highly substituted and complex pyridine-based scaffolds, which are central to the development of new drugs and functional molecules. nih.gov For instance, similar dichloropyridine derivatives are used to build complex fused heterocyclic systems. nih.gov

Synthesis of Agrochemical Intermediates

The pyridine moiety is a crucial component in a significant number of modern agrochemicals, including herbicides, fungicides, and insecticides, due to its ability to confer high efficacy and favorable environmental profiles. chemimpex.comchemimpex.com Dichlorinated pyridines, in particular, are key intermediates in the synthesis of many commercial crop protection products. google.com

This compound can be envisioned as a precursor for valuable agrochemical intermediates. Through the displacement of the sulfonic acid group and subsequent modification of the chlorine atoms, it is possible to synthesize intermediates for several classes of pesticides. For example, the synthesis of certain herbicides and fungicides involves the creation of substituted pyridine rings that could be derived from a versatile starting material like this compound. The trifluoromethyl group, for instance, is a common substituent in agrochemicals and can be introduced onto the pyridine ring through established synthetic routes. semanticscholar.org The reactivity of this compound makes it a valuable platform for developing next-generation agrochemicals with improved properties.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Catalyst Resulting Structure Application Area
Nucleophilic Aromatic Substitution R-NH₂ (Amine) 4-Amino-3,5-dichloropyridine (B195902) derivative Pharmaceuticals, Agrochemicals
Suzuki Coupling Ar-B(OH)₂ / Pd catalyst 4-Sulfonyl-3,5-diarylpyridine derivative Materials Science, Pharmaceuticals
Reduction/Dechlorination H₂, Pd/C Pyridine-4-sulfonic acid Chemical Synthesis

Role in Catalytic Systems Development

The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced catalytic systems.

Ligand Design in Transition Metal Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. By acting as a ligand, it can be used to modulate the catalytic activity of metals in a variety of chemical transformations. The two electron-withdrawing chlorine atoms significantly alter the electronic properties of the pyridine ring, which in turn influences the metal-ligand bond and the reactivity of the catalytic center.

While direct applications of this specific molecule as a ligand are not widely documented, analogous pyridine-sulfonate compounds are known in coordination chemistry. The sulfonic acid group can also participate in coordination or be used to impart water solubility to the metal complex, allowing for catalysis in aqueous media—a key principle of green chemistry. The combination of a tunable pyridine core and a solubilizing/coordinating sulfonic acid group makes this scaffold a promising platform for designing new ligands for reactions such as cross-coupling, hydrogenation, and oxidation.

Organocatalytic Applications

The sulfonic acid group (-SO₃H) is a strong Brønsted acid. This intrinsic acidity allows this compound to function as an organocatalyst for acid-catalyzed reactions. Solid-supported sulfonic acids are widely used in industrial chemistry for processes like esterification, alkylation, and condensation reactions because they are efficient, reusable, and less corrosive than mineral acids. mdpi.com

This compound could be used as a homogeneous organocatalyst or immobilized on a solid support (e.g., silica, polymer resin) to create a heterogeneous catalyst. Such a catalyst would offer the advantage of having both an acidic site (the sulfonic acid) and a basic/coordinating site (the pyridine nitrogen), potentially enabling bifunctional catalysis for more complex transformations. For example, related pyridine-sulfonic acid derivatives have been investigated as catalysts in various organic reactions. smolecule.com

Contributions to Materials Science Research

The development of new materials with tailored properties is a major focus of modern chemical research. This compound possesses functional groups that make it a candidate for incorporation into advanced materials.

The sulfonic acid group is known to facilitate proton transport, a critical function in the membranes of proton-exchange membrane (PEM) fuel cells. Materials like Nafion, which are sulfonated polymers, are industry standards. Incorporating a sulfonated heterocyclic unit like this compound into a polymer backbone could be a strategy to develop new proton-conducting materials.

Furthermore, the dichloropyridine core can be functionalized through polymerization or grafting onto surfaces. The high thermal stability and chemical resistance often associated with halogenated aromatic compounds could impart desirable properties to the resulting materials, such as polymers and coatings. chemimpex.com The ability to systematically modify the molecule at its three reactive sites allows for fine-tuning of properties like conductivity, thermal stability, and chemical affinity, making it a versatile building block for functional materials.

Modification of Polymeric Materials

The introduction of sulfonic acid groups (-SO3H) into a polymer chain, a process known as sulfonation, is a widely utilized technique to modify the properties of polymeric materials. This modification can impart hydrophilicity, ion-exchange capabilities, and enhanced thermal stability to the polymer. Common sulfonating agents include sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes.

In principle, this compound could serve as a monomer or a modifying agent to introduce both the sulfonic acid group and a dichloropyridine moiety into a polymer backbone. The presence of the sulfonic acid group would be expected to increase the polymer's polarity and potential for proton conductivity, which is a desirable characteristic for applications such as proton exchange membranes in fuel cells. The dichloropyridine unit could offer sites for further chemical reactions, potentially allowing for cross-linking or the attachment of other functional groups.

However, specific studies detailing the synthesis and characterization of polymers modified with this compound, including data on the degree of sulfonation, resulting material properties, or performance in any application, are not readily found in the reviewed literature. Research in this area appears to be limited or not widely published.

Development of Functional Organic Semiconductors and Conductors

Organic semiconductors are the foundation of various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be tuned through the synthesis of novel molecular structures. The incorporation of electron-withdrawing or electron-donating groups can significantly influence the material's conductivity and semiconducting behavior.

Sulfonic acid groups have been incorporated into conductive polymers to enhance properties like solubility and to act as doping agents. For instance, polyaniline doped with various sulfonic acids has been studied for its conductive properties. The presence of a sulfonic acid can induce morphological changes in the polymer, which in turn can increase its conductivity.

The structure of this compound, featuring an electron-deficient pyridine ring with two chlorine atoms and a sulfonic acid group, suggests it could theoretically be a building block for n-type (electron-transporting) organic semiconductors. The sulfonate group could also be used to influence the self-assembly and morphology of thin films, which is critical for device performance. A poly(3-hexylthiophene)-b-polystyrenesulfonic acid block copolymer has been investigated as a semiconductor, demonstrating the potential of sulfonated polymers in this field.

Research into Specialty Chemical Applications

This compound and its derivatives are part of the broader family of substituted pyridines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, the related compound 4-Amino-3,5-dichloropyridine is a known intermediate in the synthesis of the pharmaceutical roflumilast.

Given its structure, this compound could potentially be used as a precursor in the synthesis of more complex molecules for various specialty applications. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are valuable in medicinal chemistry and materials science. For instance, 3,5-Dichloropyridine-4-sulfonyl chloride is a related compound that is commercially available and can be used to introduce the 3,5-dichloropyridin-4-ylsulfonyl group into other molecules.

However, specific research detailing the conversion of this compound into other specialty chemicals or its direct application in these areas is not well-documented in the available scientific literature.

Analytical Research Techniques for 3,5 Dichloropyridine 4 Sulfonic Acid and Its Transformations

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is indispensable for separating 3,5-Dichloropyridine-4-sulfonic acid from reaction mixtures and for quantifying its purity. The choice of method depends on the volatility and polarity of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile and polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research findings indicate that the separation of sulfonic acids is highly dependent on the pH and buffer capacity of the mobile phase. mdpi.com For this compound, a C18 or a more polar-endcapped C18 column is typically effective. researchgate.netpensoft.net The use of a pentafluorophenyl (PFP) stationary phase can also offer alternative selectivity for halogenated aromatic compounds. mdpi.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net The pH of the mobile phase is critical; it should be controlled to ensure consistent ionization of the sulfonic acid group, thereby achieving reproducible retention times. Validation of an HPLC method involves assessing parameters such as selectivity, precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ). pensoft.netptfarm.pl

Table 1: Typical HPLC Parameters for Analysis of Aromatic Sulfonic Acids This table is interactive. Click on the headers to learn more about each parameter.

Parameter Typical Condition Rationale/Details
Column C18 (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm) ptfarm.pl or Pentafluorophenyl (PFP) C18 is a standard choice for reversed-phase chromatography. PFP columns offer unique selectivity for halogenated and aromatic compounds.
Mobile Phase Acetonitrile / Buffered Water (e.g., 10 mM Ammonium Acetate or Phosphate Buffer) mdpi.comresearchgate.net A buffered mobile phase is crucial to control the ionization state of the sulfonic acid, ensuring reproducible retention.
pH 2.0 - 3.0 researchgate.netptfarm.pl A low pH ensures the sulfonic acid is in a consistent protonation state.
Elution Isocratic or Gradient Isocratic elution is simpler, while gradient elution is used for complex mixtures containing compounds with a wide range of polarities.
Flow Rate 0.6 - 1.0 mL/min mdpi.compensoft.net Standard analytical flow rates provide good separation efficiency and reasonable run times.
Detection UV/VIS at ~225-240 nm researchgate.netptfarm.pl The pyridine (B92270) ring and its substituents provide strong UV absorbance in this range.

| Internal Standard | Phenacetin or other suitable stable compound ptfarm.pl | An internal standard is used to improve the precision and accuracy of quantification. |

Due to its high polarity and low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). Sulfonated compounds generally require a derivatization step to increase their volatility before GC analysis. researchgate.net However, GC-MS is an exceptionally powerful tool for monitoring the progress of reactions that form or consume the target compound by tracking volatile reactants, byproducts, or derivatized products.

For instance, in a synthesis starting from 3,5-dichloropyridine (B137275), GC-MS could monitor the consumption of the starting material. In transformations of the sulfonic acid, GC-MS can be used to detect and quantify volatile side products. A highly sensitive approach for this is the use of tandem mass spectrometry (GC-MS/MS) with time-dependent selected reaction monitoring (t-SRM). d-nb.inforesearchgate.net This technique provides excellent specificity and allows for trace-level quantification by monitoring specific precursor-to-product ion transitions. d-nb.infoshimadzu.com

Table 2: Hypothetical GC-MS/MS Method for Monitoring a Reaction Intermediate This table is interactive. Explore the parameters for this advanced monitoring technique.

Analyte Example Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Application
Volatile Reactant (e.g., 3,5-Dichloropyridine) 147 [M]⁺ 112 15 Monitors consumption of starting material.
Volatile Reactant (e.g., 3,5-Dichloropyridine) 147 [M]⁺ 85 25 Confirmatory transition for starting material.
Volatile Byproduct (e.g., derivatized impurity) 210 145 20 Monitors formation of a specific side product.

Environmental Transformation Pathways and Research on 3,5 Dichloropyridine 4 Sulfonic Acid

Studies on Biodegradation Mechanisms in Environmental Systems

The biodegradation of pyridine (B92270) and its derivatives is a key process in their environmental removal. researchgate.netbohrium.com The presence of chlorine and sulfonic acid substituents on the pyridine ring of 3,5-Dichloropyridine-4-sulfonic acid significantly influences its susceptibility to microbial attack.

The microbial degradation of aromatic compounds, including pyridine derivatives, is often initiated by enzymatic action. For pyridine and its simpler derivatives, degradation pathways in aerobic bacteria frequently commence with hydroxylation of the aromatic ring, followed by ring cleavage. capes.gov.brscispace.com Several bacterial species, such as those from the genera Arthrobacter and Rhodococcus, have been identified as capable of degrading pyridine and some of its substituted forms. nih.govedinst.com

The degradation of the subject compound likely involves two key enzymatic processes: desulfonation and dechlorination. The cleavage of the carbon-sulfur bond in aromatic sulfonic acids is a known microbial process, often catalyzed by monooxygenase enzymes. nih.govnih.govoup.com These enzymes introduce a hydroxyl group onto the carbon atom attached to the sulfonate group, which destabilizes the C-S bond and leads to the release of sulfite (B76179). nih.govnih.gov This process is often induced under conditions of sulfur limitation, where the microorganism utilizes the organosulfonate as a source of sulfur for growth. nih.govnih.gov

The dechlorination of chloropyridines is generally a more challenging step for microorganisms. However, some microbes have been shown to dehalogenate chlorinated aromatic compounds under specific conditions. The complete mineralization of pyridine itself has been shown in some bacteria to proceed through a series of enzymatic steps ending in the formation of common metabolic intermediates like succinic acid. nih.gov

A study on the anaerobic biodegradation of various pyridine derivatives found that chloropyridines were generally less susceptible to biotransformation than other derivatives like hydroxypyridines or carboxypyridines. nih.gov

Table 1: Examples of Microbial Degradation of Pyridine and Related Compounds

CompoundMicroorganismKey Degradation Step/PathwayReference
PyridineArthrobacter sp. strain 68bDirect ring cleavage by a two-component flavin-dependent monooxygenase. nih.gov
PyridineParacoccus sp. NJUST30Complete removal at high concentrations. researchgate.net
2-HydroxypyridineAchromobacter sp.Production of pyridine-2,5-diol. capes.gov.br
4-HydroxypyridineAgrobacterium sp.Production of pyridine-3,4-diol. capes.gov.br
Naphthalenesulfonic acidsPseudomonas sp. strain S-313Desulfonation to corresponding naphthols via monooxygenase. nih.gov

This table is interactive and provides examples of microbial degradation for compounds structurally related to this compound.

The biodegradability of pyridine derivatives is highly dependent on the nature, number, and position of substituents on the pyridine ring. nih.govtandfonline.com Generally, halogenated pyridines are more recalcitrant to microbial degradation compared to other substituted pyridines. nih.gov The presence of electron-withdrawing groups like chlorine can make the aromatic ring less susceptible to electrophilic attack by oxygenases, which are often the first step in aerobic degradation pathways.

A comparative study on monosubstituted pyridines under anaerobic conditions demonstrated that chloropyridine isomers were more persistent than carboxypyridine and hydroxypyridine isomers. nih.gov Interestingly, the position of the substituent also plays a crucial role; for instance, 4-chloropyridine (B1293800) was found to be more readily biotransformed than 2-chloropyridine (B119429) and 3-chloropyridine (B48278) under the tested anaerobic conditions. nih.gov For this compound, the presence of two chlorine atoms is expected to increase its resistance to biodegradation.

Photochemical Degradation in Aqueous Environments

Photochemical reactions, driven by sunlight, represent a significant abiotic degradation pathway for many organic compounds in aquatic environments. csbsju.edu For halogenated aromatic compounds, direct photolysis can be a particularly important transformation process.

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. csbsju.edu Studies on chloropyridines have shown that they can undergo direct photolysis in aqueous solutions. The primary photochemical reaction for some chlorinated aromatic compounds is the cleavage of the carbon-halogen bond. For instance, the photolysis of 2-chloropyridine in water has been reported to lead to its degradation, with the formation of various intermediate products. nih.gov It is plausible that this compound could undergo a similar process, with one or both of the carbon-chlorine bonds being cleaved upon absorption of ultraviolet radiation from sunlight. The quantum yield, a measure of the efficiency of a photochemical reaction, is a critical parameter for determining the rate of direct photolysis in the environment. walisongo.ac.idethz.ch While specific quantum yield data for this compound are not available, data for other aromatic compounds indicate that this value is highly structure-dependent. walisongo.ac.id

In natural waters, indirect photochemical reactions can also contribute to the degradation of organic pollutants. These reactions are mediated by photosensitizers, which are substances that absorb sunlight and transfer the energy to other molecules, leading to their transformation. csbsju.edu Natural organic matter (NOM), such as humic and fulvic acids, are common photosensitizers in aquatic environments. rsc.org These reactions can produce reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which can then react with and degrade compounds like this compound. The rate of photosensitized reactions depends on the concentration and type of photosensitizers present in the water, as well as the water chemistry. rsc.org The presence of NOM can have a dual role, acting as a photosensitizer to enhance degradation, but also as a light screen, which can reduce the rate of direct photolysis by absorbing sunlight. rsc.org

Assessment of Environmental Fate and Mobility in Abiotic Processes

The mobility of this compound in the environment, particularly in soil and water, is governed by its physical and chemical properties. As a sulfonic acid, it is expected to be a relatively strong acid, and therefore exist predominantly as an anion at typical environmental pH values. wikipedia.orgnih.gov This high polarity and water solubility suggest a high potential for mobility in aqueous systems.

The adsorption of organic anions to soil and sediment particles can retard their movement. The extent of adsorption is influenced by soil properties such as organic matter content, clay mineralogy, and pH. researchgate.net Anionic compounds like sulfonic acids generally exhibit weaker adsorption to soil components, which are often negatively charged, as compared to neutral or cationic compounds. However, interactions with positively charged sites on minerals like iron and aluminum oxides can occur, particularly in acidic soils. researchgate.net The mobility of aromatic sulfonates has been studied in the context of water analysis, where their hydrophilic nature can present challenges for extraction from aqueous samples. nih.gov Given these characteristics, this compound is likely to be mobile in soil and has the potential to leach into groundwater. The reversibility of the sulfonation reaction is generally favored in dilute hot aqueous acid, a process known as desulfonation, though the conditions for this to be a significant environmental pathway are specific. wikipedia.org

Advanced Analytical Detection in Environmental Research

The accurate detection and quantification of this compound in environmental matrices are paramount for understanding its fate, transport, and potential impact. Due to its chemical nature as a chlorinated and sulfonated heterocyclic compound, advanced analytical techniques are required to achieve the necessary sensitivity and selectivity, especially at trace concentrations. Research in this area leverages sophisticated chromatographic and spectrometric methods.

The primary analytical method for the determination of polar, non-volatile compounds like pyridine sulfonic acids in environmental samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). shodexhplc.comepa.gov This technique offers high selectivity and sensitivity, which is crucial for complex matrices such as soil, sediment, and water. For related compounds, such as other organic sulfonic acids, LC-MS/MS has been shown to achieve detection limits in the nanogram per milliliter (ng/mL) range. shodexhplc.com The analysis of sulfonic acid metabolites of other complex organic compounds has been successfully performed using LC-MS/MS, often in negative-ion electrospray mode, which is well-suited for the acidic nature of the sulfonic acid group. epa.gov

Sample preparation is a critical step and typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. For pyridine-containing compounds, various sorbents can be employed depending on the specific characteristics of the analyte and the sample matrix.

While less common for non-volatile compounds, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be adapted for the analysis of pyridine derivatives. cdc.govacs.org This would, however, likely require a derivatization step to increase the volatility of the this compound, for instance, by converting the sulfonic acid group into a more volatile ester. High-resolution gas chromatography has proven effective for the analysis of other pyridine compounds, offering excellent separation and sensitivity. cdc.gov

The development of robust analytical methods is a continuous process. For instance, in the analysis of steroidal estrogens, derivatization with pyridine-3-sulfonyl chloride was used to enhance ionization efficiency in LC-MS/MS. nih.gov This highlights the potential for developing specific derivatization strategies for pyridine sulfonic acids to improve their detection.

Below is a data table summarizing key aspects of advanced analytical techniques applicable to the detection of this compound and related compounds in environmental research.

Analytical TechniqueSample MatrixSample PreparationInstrumentationKey Findings & Applicability
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Water, Soil, SedimentSolid-Phase Extraction (SPE)Triple Quadrupole or High-Resolution Mass SpectrometerHigh sensitivity and selectivity for polar compounds; suitable for direct analysis of sulfonic acids in negative ion mode. shodexhplc.comepa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Air, WaterDerivatization, Liquid-Liquid Extraction, or Solid-Phase Microextraction (SPME)Capillary GC with a Mass Selective DetectorHigh resolution for volatile and semi-volatile compounds; would require derivatization for non-volatile sulfonic acids. cdc.govacs.org
High-Performance Liquid Chromatography (HPLC) with UV Detection WaterDirect Injection or SPEHPLC with a Diode Array Detector (DAD) or UV-Vis DetectorLess sensitive than MS but can be used for higher concentrations; mobile phase often contains an acid modifier. sielc.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3,5-Dichloropyridine-4-sulfonic acid, and what reaction conditions optimize yield?

  • While direct synthesis methods for this compound are not detailed in the provided evidence, analogous derivatives (e.g., 3,5-Dichloropyridine-4-acetic acid) suggest sulfonation or nucleophilic substitution as plausible routes. For sulfonic acid derivatives, chlorosulfonation of pyridine precursors followed by selective functionalization under controlled temperatures (e.g., 80–120°C) and acidic/basic conditions may be applicable . Key reagents include chlorosulfonic acid or sulfur trioxide, with purification via recrystallization or chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

  • Basic characterization involves:

  • Melting Point (mp): Reported mp ranges for related dichloropyridines (e.g., 4-Amino-3,5-dichloropyridine: 159–161°C ).
  • Spectroscopy: NMR (¹H/¹³C) to confirm substitution patterns, FT-IR for sulfonic acid (-SO3H) stretching (~1350–1200 cm⁻¹), and mass spectrometry (HRMS) for molecular ion validation.
  • Elemental Analysis: To verify purity and stoichiometry (C, H, N, S, Cl) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (Cl, SO3H) influence the pyridine ring’s reactivity in electrophilic substitution?

  • The sulfonic acid and chlorine groups act as strong deactivating, meta-directing substituents. Computational studies (e.g., DFT) could predict regioselectivity in reactions like nitration or halogenation. For example, sulfonic acid groups increase ring electron deficiency, favoring substitution at positions less hindered by steric or electronic effects. Experimental validation via competitive reaction monitoring (e.g., HPLC or GC-MS) is recommended .

Q. What contradictions exist in reported physicochemical properties of halogenated pyridine sulfonic acids?

  • Discrepancies in melting points, solubility, and stability are common due to varying measurement protocols. For instance:

  • Solubility: Sulfonic acids are typically water-soluble, but hydrophobic substituents (e.g., Cl) may reduce polarity.
  • Thermal Stability: Decomposition temperatures for similar compounds (e.g., 3,5-dichlorobenzenesulfonic acid) vary by synthesis method . Standardized protocols (e.g., DSC for decomposition analysis) are critical for reproducibility.

Q. How can molecular modeling predict the biological interactions of this compound?

  • QSAR/QSPR Models: Use quantum chemical descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict binding affinity with enzymes or receptors.
  • Docking Studies: Simulate interactions with targets like carbonic anhydrase (sulfonamide-binding proteins) or kinase inhibitors. Tools like AutoDock Vina or Schrödinger Suite can validate hypotheses .

Methodological Recommendations

Aspect Technique Example Application References
Synthesis OptimizationControlled sulfonationYield enhancement via pH/temperature gradients
Structural AnalysisX-ray crystallographyConfirm substitution pattern and crystal packing
Reactivity ProfilingCompetitive kinetic studiesCompare halogenation rates under varied conditions
Computational ValidationDFT calculationsPredict regioselectivity in electrophilic substitution

Research Gaps and Future Directions

  • Data Limitations: No direct evidence exists for this compound’s spectral data or biological activity. Comparative studies with analogs (e.g., benzenesulfonic acids ) are needed.
  • Advanced Applications: Explore its role as a ligand in catalysis or a precursor for sulfonamide drugs, leveraging known sulfonic acid reactivity .

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3,5-Dichloropyridine-4-sulfonic acid
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3,5-Dichloropyridine-4-sulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.